![molecular formula C16H19IN2 B7742524 4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide](/img/structure/B7742524.png)
4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide is a synthetic organic compound known for its unique photophysical properties. It is widely used in various scientific research fields, particularly in the study of molecular rotors and fluorescent probes. The compound is characterized by its ability to exhibit strong fluorescence, which is highly sensitive to the viscosity of its environment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide typically involves a multi-step process. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 1-methylpyridinium iodide in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a condensation mechanism, forming the desired styryl compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its photophysical properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study the microenvironment of molecules and monitor chemical reactions.
Biology: Serves as a marker for biological objects, particularly in the study of cell membranes and viscosity changes within cells.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent due to its photophysical properties.
Industry: Utilized in the development of photofunctional materials and sensors
作用机制
The mechanism of action of 4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide involves its interaction with the microenvironment, particularly its sensitivity to viscosity changes. The compound’s fluorescence quantum yield increases significantly with an increase in the microenvironment viscosity. This property makes it an effective molecular rotor and fluorescent probe. The molecular targets and pathways involved include interactions with cell membranes and other biological structures, where it can provide valuable information about the local environment .
相似化合物的比较
Similar Compounds
4-(4-Diethylaminostyryl)-1-methylpyridinium iodide: Similar in structure but with diethylamino groups instead of dimethylamino groups.
4-(4-Dimethylaminostyryl)-1-methylquinolinium iodide: Contains a quinolinium ring instead of a pyridinium ring.
Uniqueness
4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide is unique due to its high sensitivity to viscosity changes, making it an excellent molecular rotor and fluorescent probe. Its ability to provide detailed information about the microenvironment in various applications sets it apart from other similar compounds .
属性
IUPAC Name |
N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N2.HI/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15;/h4-13H,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNFDSOJKNOBIA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50914744 |
Source


|
| Record name | 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50914744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959-81-9 |
Source


|
| Record name | 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50914744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
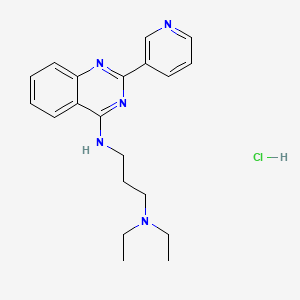
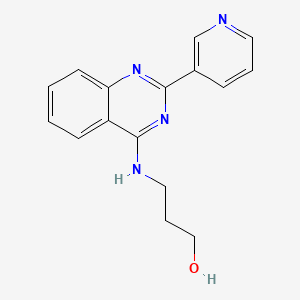
![N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)quinazolin-4-amine](/img/structure/B7742460.png)
![3-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)PENTANE-2,4-DIONE](/img/structure/B7742464.png)
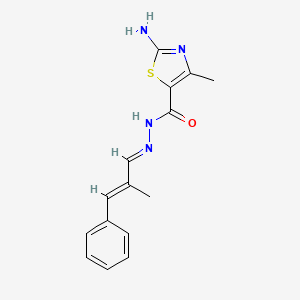
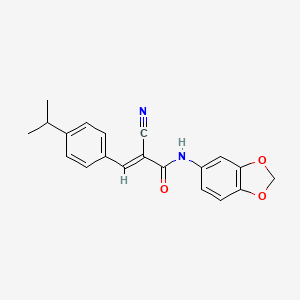
![(E)-2-cyano-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enamide](/img/structure/B7742474.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B7742501.png)


![4-[(6-Bromoquinazolin-4-yl)amino]butanoic acid](/img/structure/B7742516.png)
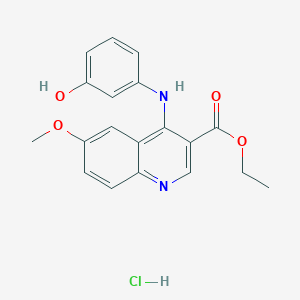
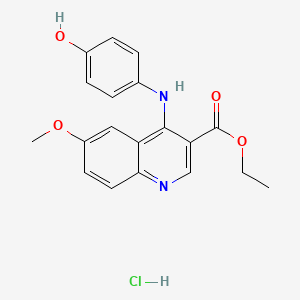
![4-[(3-Ethoxycarbonyl-6-methoxyquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7742534.png)
